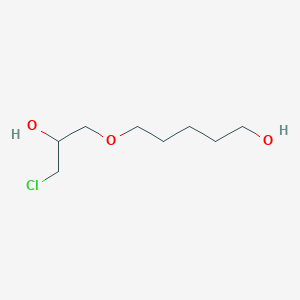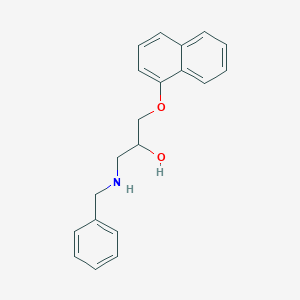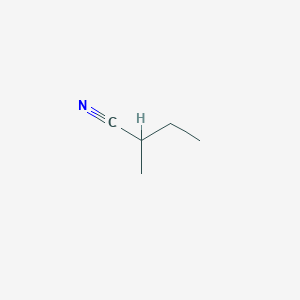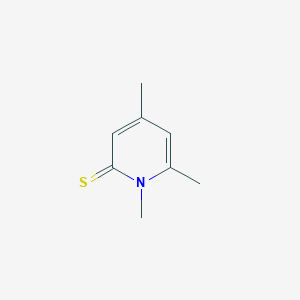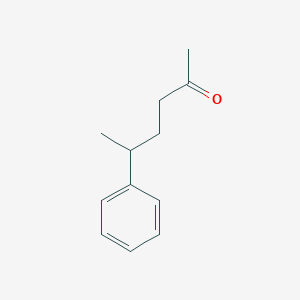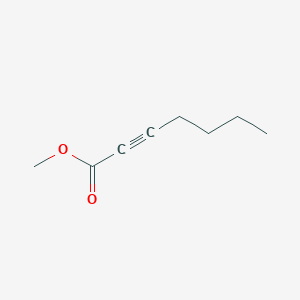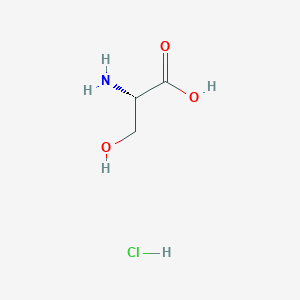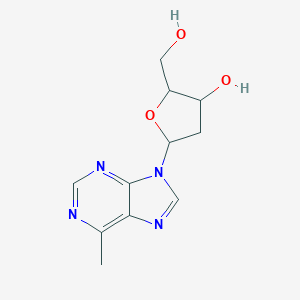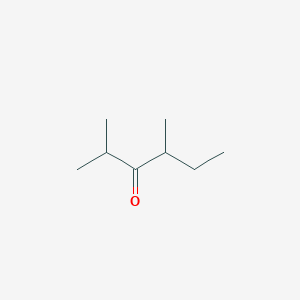
2,4-Dimethyl-3-hexanone
概要
説明
2,4-Dimethyl-3-hexanone is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is also known as 2,4-Dimethyl hexanone-3. It is a colorless liquid with a distinct odor and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-3-hexanone can be synthesized through several methods. One common method involves the oxidation of 2,4-dimethyl-3-hexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Another method involves the Friedel-Crafts acylation of 2,4-dimethylhexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the acetyl chloride to form the desired ketone.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic dehydrogenation of 2,4-dimethyl-3-hexanol. This process involves passing the alcohol over a metal catalyst, such as copper or platinum, at high temperatures. The catalyst facilitates the removal of hydrogen atoms from the alcohol, resulting in the formation of the ketone.
化学反応の分析
Types of Reactions
2,4-Dimethyl-3-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: It can be reduced to 2,4-dimethyl-3-hexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions with nucleophiles like hydrazine or hydroxylamine to form hydrazones or oximes, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic conditions, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Hydrazine, hydroxylamine; usually in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 2,4-Dimethyl-3-hexanol.
Substitution: Hydrazones, oximes.
科学的研究の応用
2,4-Dimethyl-3-hexanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other ketones and alcohols.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for various oxidoreductases.
Medicine: Research into the pharmacological properties of this compound has explored its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used as a solvent and as an intermediate in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,4-Dimethyl-3-hexanone in chemical reactions involves the reactivity of the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. In reduction reactions, nucleophiles such as hydride ions attack the carbonyl carbon, leading to the formation of an alcohol. In substitution reactions, nucleophiles like hydrazine or hydroxylamine attack the carbonyl carbon, resulting in the formation of hydrazones or oximes.
類似化合物との比較
2,4-Dimethyl-3-hexanone can be compared with other similar ketones, such as:
3-Hexanone: Lacks the methyl groups at positions 2 and 4, making it less sterically hindered and more reactive in certain reactions.
2,4-Dimethyl-2-pentanone: Similar structure but with a different carbon chain length, affecting its physical properties and reactivity.
2,4-Dimethyl-3-pentanone: Similar structure but with a shorter carbon chain, leading to differences in boiling point and solubility.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.
特性
IUPAC Name |
2,4-dimethylhexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-7(4)8(9)6(2)3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAPVPGZDHJUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70940080 | |
| Record name | 2,4-Dimethylhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18641-70-8 | |
| Record name | 3-Hexanone, 2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylhexan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70940080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


